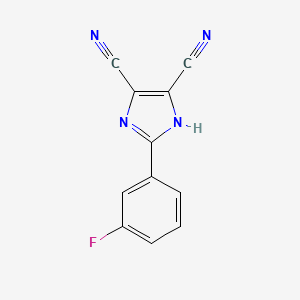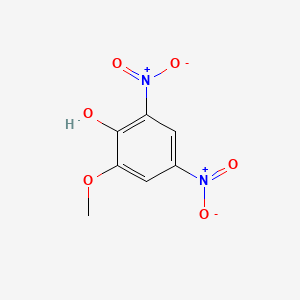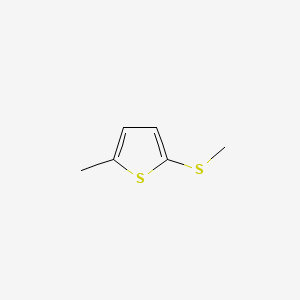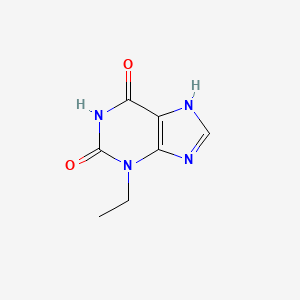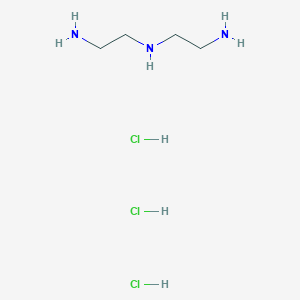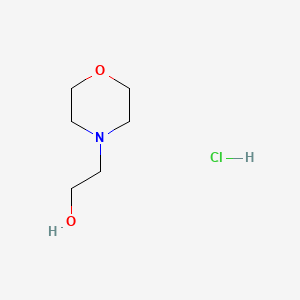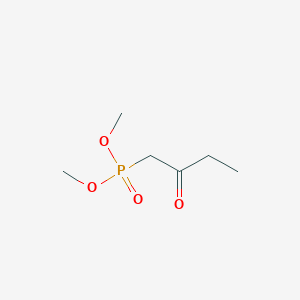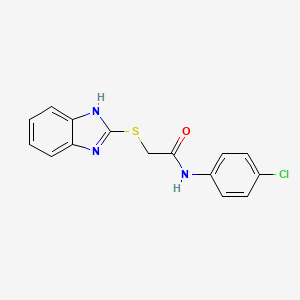
Bis(4-methylpiperazin-1-yl)methanone
概要
説明
“Bis(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C11H22N4O . It has a molecular weight of 226.31900 . The compound is also known by several synonyms such as 4,4’-dimethyl-1,1’-carbonyl-di-piperazine and 4,4’-dimethyl-1,1’-carbonyl-bis-piperazine .
Synthesis Analysis
The synthesis of “this compound” involves a reaction between methylpiperazine and phosgene . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 226.17900 .科学的研究の応用
Synthesis of New Chemical Compounds
Bis(4-methylpiperazin-1-yl)methanone has been used in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of new thieno[2,3-b]thiophene derivatives, which are significant in chemical research for their diverse applications (Mabkhot, Kheder, & Al-Majid, 2010). Similarly, it played a role in the synthesis of blue thermally activated delayed fluorescent emitters, showcasing its utility in developing advanced materials with specific optical properties (Kim, Choi, & Lee, 2016).
Crystal Structure and Vibrational Spectroscopy
The compound has been a subject of study for its crystal structure and vibrational spectroscopy. Research has been conducted to understand its structural properties and conformational dynamics, which are essential for its application in various scientific fields (Miranda et al., 2009).
Antioxidant Properties
This compound derivatives have been explored for their antioxidant properties. Studies have synthesized specific derivatives and evaluated their antioxidant and radical scavenging activities, contributing to the field of medicinal chemistry and pharmacology (Balaydın et al., 2010).
Ligand Synthesis and Characterization
The compound has been used in synthesizing and characterizing V-shaped ligands with N-heterocycles. Such research is vital in the development of new materials and catalysts for various chemical reactions (Wang, Sun, Zhang, & Sun, 2017).
Catalytic and Antimicrobial Studies
In a study involving the synthesis of new unsymmetrical “end-off” phenoxo bridged copper(II), nickel(II), and zinc(II) complexes, this compound was used. The study also included antimicrobial studies, highlighting its relevance in bioinorganic chemistry and antimicrobial research (Bharathi et al., 2009).
作用機序
Target of Action
Bis(4-methylpiperazin-1-yl)methanone, also known as LQFM182, primarily targets pro-inflammatory mediators such as TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory process, leading to the cardinal signs of inflammation including pain, heat, redness, and swelling .
Mode of Action
LQFM182 interacts with its targets by reducing the levels of pro-inflammatory cytokines TNF-α and IL-1β . This interaction results in a decrease in inflammation and pain, as evidenced by the reduction in the number of writhings induced by acetic acid and the paw licking time of animals in the second phase of the formalin test .
Biochemical Pathways
The compound affects the inflammatory pathway, which is characterized by the production and release of pro-inflammatory mediators . The reduction in the levels of TNF-α and IL-1β cytokines leads to a decrease in the downstream effects of these mediators, such as pain and inflammation .
Pharmacokinetics
The compound has been shown to have an effect when administered orally in doses of 50, 100, or 200 mg/kg
Result of Action
The action of LQFM182 results in a reduction of inflammation and pain. Specifically, it decreases the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
特性
IUPAC Name |
bis(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSZAPBISRHOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333654 | |
| Record name | bis(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4180-30-7 | |
| Record name | bis(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

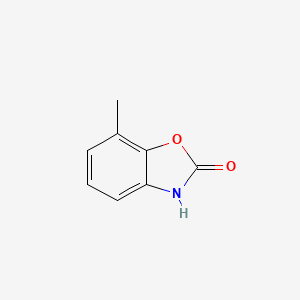
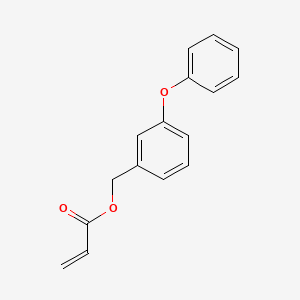

![4-[(4-Methylphenyl)sulfonyl]aniline](/img/structure/B3052398.png)
